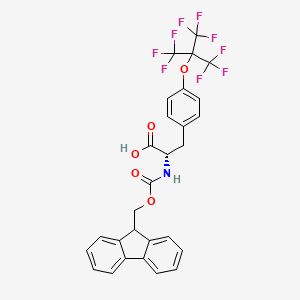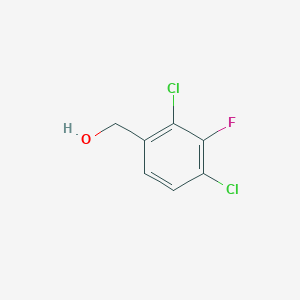
2-Methyl-4-(2,2,2-trifluoroethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2,2,2-trifluoroethyl)aniline is a chemical compound with the CAS Number: 476335-31-6 . It has a molecular weight of 189.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10F3N/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4H,5,13H2,1H3 . This indicates that the molecule consists of a methyl group (CH3-) and a trifluoroethyl group (C2H2F3) attached to an aniline (C6H5NH2) structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 189.18 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.作用机制
2-Methyl-4-(2,2,2-trifluoroethyl)aniline has been found to act as an inhibitor of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. The mechanism of action of this compound is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and cytochrome b5. It has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to have an effect on the expression of certain genes involved in the regulation of drug metabolism.
实验室实验的优点和局限性
2-Methyl-4-(2,2,2-trifluoroethyl)aniline has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic and has a low level of toxicity to humans. However, there are some limitations to the use of this compound in lab experiments. For example, it is not very soluble in water and is not very soluble in organic solvents. In addition, it is not very stable in the presence of light and heat.
未来方向
There are a number of potential future directions for the use of 2-Methyl-4-(2,2,2-trifluoroethyl)aniline in the scientific research field. For example, it could be used in the synthesis of new compounds for the treatment of cancer and other diseases. In addition, it could be used to study the biochemical and physiological effects of certain compounds. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
合成方法
2-Methyl-4-(2,2,2-trifluoroethyl)aniline can be synthesized by reacting aniline with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction is generally carried out at room temperature and in the presence of an inert atmosphere such as nitrogen or argon. The reaction yields a product containing the desired this compound compound.
科学研究应用
2-Methyl-4-(2,2,2-trifluoroethyl)aniline is widely used in the scientific research field for a variety of purposes. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological effects of certain compounds. In addition, this compound has been used as a reagent in the synthesis of a variety of other compounds, including those used in the treatment of cancer and other diseases.
属性
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKOVDMAYYGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

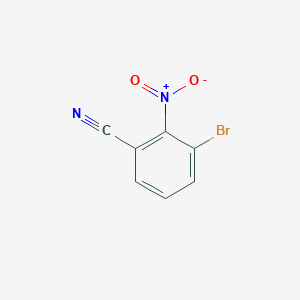
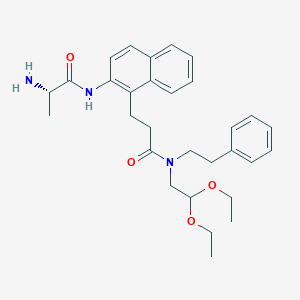
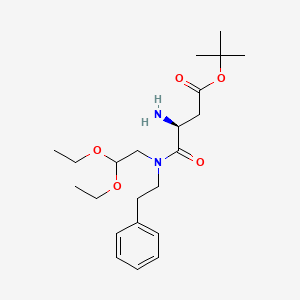

![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)
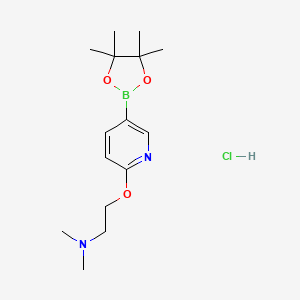
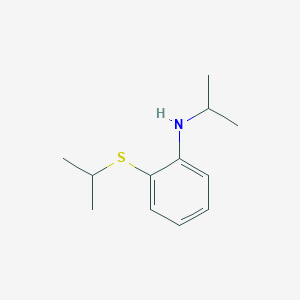
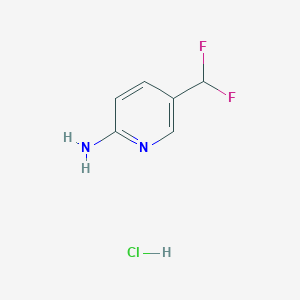
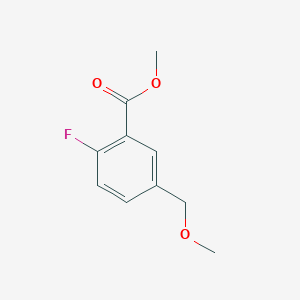
![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)
